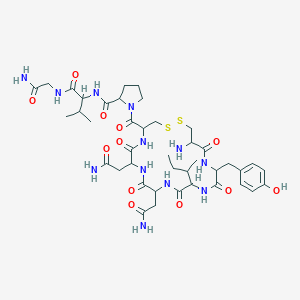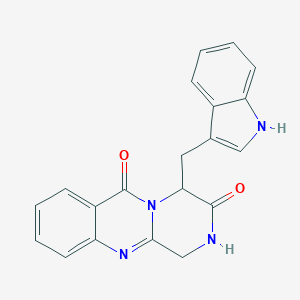
Glyantrypine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyantrypine is a tricyclic antipsychotic drug that has been used to treat schizophrenia and other psychotic disorders. It was first synthesized in the 1960s and has since been studied extensively for its mechanism of action and potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Glyantrypine as a Secondary Metabolite in Fungi
This compound, an indole alkaloid, has been identified as a main secondary metabolite of Aspergillus clavatus. The compound is biosynthesized from anthranilic acid and tryptophan, expanding the variety of metabolites derived from these sources without forming a benzodiazepine (Penn et al., 1992).
Antiviral Properties
This compound derivatives have shown significant antiviral activities. Specifically, compounds isolated from the mangrove-derived fungus Cladosporium sp. PJX-41, including this compound derivatives, exhibited noteworthy activities against influenza virus A (Peng et al., 2013).
Biosynthesis Insights
Research on the biosynthesis of this compound from radiolabelled amino acid precursors has provided insights into its formation involving anthranilic acid, tryptophan, and glycine. The complex array of other novel alkaloids related to this compound was also highlighted (Penn et al., 1992).
Application in Plant Protection
This compound-family alkaloids were identified as potential novel antiviral and anti-phytopathogenic-fungus agents, holding promise for application in plant protection. These alkaloids, including synthesized derivatives, exhibited significant activities against Tobacco mosaic virus (TMV) and broad-spectrum fungicidal activities (Hao et al., 2021).
Synthetic Approaches
Efforts in biomimetic total synthesis of this compound, among other fumiquinazoline alkaloids, have been made using tryptophan methyl ester. This synthesis explores the dehydration of anthranilamide to benzoxazine, leading to the rearrangement into this compound (Wang & Ganesan, 2000).
Propiedades
Número CAS |
142382-42-1 |
|---|---|
Fórmula molecular |
C20H16N4O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
InChI |
InChI=1S/C20H16N4O2/c25-19-17(9-12-10-21-15-7-3-1-5-13(12)15)24-18(11-22-19)23-16-8-4-2-6-14(16)20(24)26/h1-8,10,17,21H,9,11H2,(H,22,25) |
Clave InChI |
YFNRNQBGKNOAPT-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |
SMILES canónico |
C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |
Sinónimos |
glyantrypine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



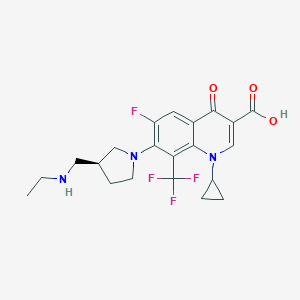
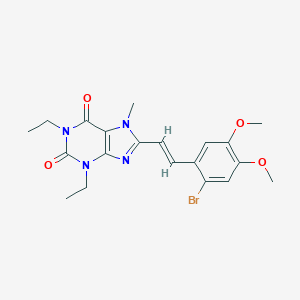


![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
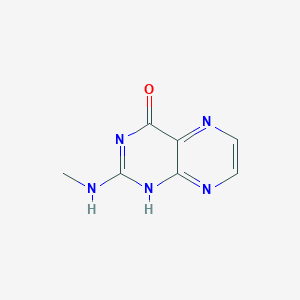

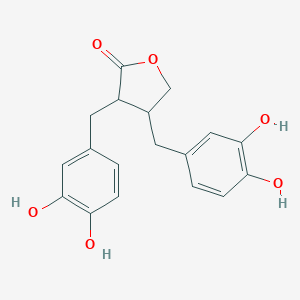
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)


![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
